Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O5/c1-3-36-27(35)18-7-11-20(12-8-18)30-23(32)15-31-14-22(24(33)17-5-9-19(28)10-6-17)25(34)21-13-4-16(2)29-26(21)31/h4-14H,3,15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZTYMFUISAMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate involves multiple steps. One common synthetic route includes the condensation of ethyl 4-fluorobenzoylacetate with benzofurazan oxide, which yields 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide . This intermediate is then subjected to further reactions to introduce the naphthyridine and benzoate groups under controlled conditions. Industrial production methods often involve similar multi-step synthesis processes, optimized for higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.
Condensation: The compound can undergo condensation reactions with diamines, leading to the formation of benzimidazoles and perimidines.
Scientific Research Applications
Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzoyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The naphthyridine ring can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Ethyl 1-Ethyl-7-Methyl-4-Oxo-1,4-Dihydro[1,8]Naphthyridine-3-Carboxylate (Compound 2)
- Core Structure : Shares the 7-methyl-4-oxo-1,8-naphthyridine backbone.
- Substituents : Lacks the 4-fluorobenzoyl group and acetamido linker; instead, it has an ethyl group at position 1 and a carboxylate ester at position 3.
- Synthesis : Prepared via bromination of the parent compound, highlighting reactivity at position 6 .
Ethyl 7-[4-(1,3-Benzothiazol-2-Yl)Piperazin-1-Yl]-1-(2-Fluorobenzyl)-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate (Compound 34)
- Core Structure : Retains the 7-methyl-4-oxo-1,8-naphthyridine system.
- Substituents : Features a 2-fluorobenzyl group at position 1 and a benzothiazolyl-piperazine moiety at position 5.
- Properties : Higher molecular weight (MW: ~550 g/mol) and polar surface area (PSA) due to the piperazine group, which may improve solubility compared to the target compound .
Ethyl 4-[2-(4-Bromo-2-Formylphenoxy)Acetamido]Benzoate
- Core Structure : Benzoate ester with an acetamido linker but lacks the 1,8-naphthyridine system.
- Substituents: Contains a bromo-formylphenoxy group, contributing to a logP of 4.27 and moderate hydrophobicity .
I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-Ylamino)Pentylthio)Benzoate)
Physicochemical Properties Comparison
*Estimated based on structural similarity; †Predicted using fragment-based methods.
Biological Activity
Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate, also known as E999-0336, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Compound Overview
Chemical Structure:
- IUPAC Name: Ethyl 2-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1(4H)-yl]acetamido}benzoate
- Molecular Formula: C27H22FN3O5
- Molecular Weight: 487.49 g/mol
- LogP: 4.769 (indicating lipophilicity)
| Property | Value |
|---|---|
| Compound ID | E999-0336 |
| Hydrogen Bond Acceptors Count | 10 |
| Hydrogen Bond Donors Count | 1 |
| Polar Surface Area | 81.94 Ų |
Synthesis
The synthesis of E999-0336 involves multiple steps that typically include:
- Formation of the naphthyridine core through cyclization reactions.
- Acylation of the naphthyridine with 4-fluorobenzoyl chloride.
- Introduction of the ethyl benzoate moiety via nucleophilic substitution.
These synthetic routes are crucial for obtaining a compound with specific biological activities and properties.
Antimicrobial Properties
E999-0336 has been evaluated for its antimicrobial activities against various pathogens. In studies, it demonstrated significant effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that it could be comparable to traditional antibiotics such as ciprofloxacin and ketoconazole.
Case Study:
In a recent study published in MDPI, E999-0336 was tested against a panel of microorganisms including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited moderate to strong antibacterial activity, with MIC values ranging from 32 to 128 µg/mL depending on the strain tested .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary assays indicated that E999-0336 could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Research Findings:
A study conducted on human cancer cell lines revealed that E999-0336 induced apoptosis in a dose-dependent manner. The compound was found to activate caspase pathways, leading to programmed cell death in cancer cells while sparing normal cells .
The biological activity of E999-0336 is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation: It has been suggested that E999-0336 interacts with cellular receptors that mediate apoptosis and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
